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Compound of Interest

Compound Name:
N-(3-Aminophenyl)-2-(2-

methylphenoxy)propanamide

CAS No.: 954257-10-4

Cat. No.: B1318073 Get Quote

CAS Registry Number: 954257-10-4 Formula: C₁₆H₁₈N₂O₂ Molecular Weight: 270.33 g/mol [1]

Part 1: Nomenclature and Chemical Identity[1][2]
Systematic IUPAC Nomenclature
The generation of the IUPAC name for this compound follows a logical dissection of the

molecule into a parent acid derivative and an amine substituent.[1]

Principal Functional Group: Amide (Suffix: -amide).[1]

Parent Chain: Propane (3 carbons), derived from propanoic acid.[1]

Substituent 1 (Acyl side): A phenoxy group attached to carbon 2.[1] The phenoxy group itself

has a methyl group at the ortho (2) position.[1]

Name: 2-(2-methylphenoxy)[1][2]

Substituent 2 (Nitrogen side): An aniline ring attached to the amide nitrogen.[1] The aniline

has an amino group at the 3-position (meta).[1]

Name: N-(3-aminophenyl)[1][2]
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Full Systematic Name: N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide[1][2]

Validated Synonyms
In chemical databases and patent literature, this compound is indexed under several

alternative names based on different nomenclature conventions (e.g., CAS Index vs. IUPAC vs.

Common Usage).[1]

Naming Convention Synonym

CAS Index Name
Propanamide, N-(3-aminophenyl)-2-(2-

methylphenoxy)-

Anilide Convention 3'-Amino-2-(2-methylphenoxy)propionanilide

Ether-based N-(3-Aminophenyl)-2-(o-tolyloxy)propionamide

Acid-Derivative
2-(2-Methylphenoxy)propionic acid 3-

aminoanilide

Skeletal 2-(o-Tolyloxy)-N-(m-aminophenyl)propionamide

Part 2: Structural Analysis & Pharmacophore
Insights[1][2]
Stereochemistry
The C2 carbon of the propanamide chain is a chiral center.[1] Consequently, this molecule

exists as two enantiomers:

(2R)-N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

(2S)-N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Note: Unless specified as a pure enantiomer (e.g., via chiral HPLC resolution or asymmetric

synthesis), the CAS 954257-10-4 typically refers to the racemic mixture.[1]

Physicochemical Profile (Predicted)
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Understanding the physicochemical properties is crucial for researchers evaluating this

compound as a drug scaffold (e.g., for bioavailability).[1]

Property Value (Predicted) Implication

LogP (Octanol/Water) ~2.3 – 2.6

Moderate lipophilicity; likely

good membrane permeability.

[1]

Topological Polar Surface Area

(TPSA)
~68 Å²

Well within the range for oral

bioavailability (<140 Å²).[1]

H-Bond Donors 3 (Amide NH, Aniline NH₂)
Potential for specific receptor

binding.[1]

H-Bond Acceptors
3 (Amide O, Ether O, Aniline

N)

Interaction points for enzymatic

pockets.[1]

pKa (Aniline) ~4.0 – 4.5

The aniline nitrogen is weakly

basic; likely uncharged at

physiological pH (7.4).[1]

Part 3: Synthetic Methodology (High-Fidelity
Protocol)
Retro-Synthetic Analysis
Direct coupling of 2-(2-methylphenoxy)propanoic acid with 1,3-diaminobenzene (m-

phenylenediamine) is risky due to the formation of dimers (bis-amides) and purification

difficulties.[1]

Optimal Strategy:

Ether Synthesis: Formation of the ether backbone.[1]

Amide Coupling: Coupling with 3-nitroaniline (instead of the diamine) to prevent side

reactions.[1]

Reduction: Selective reduction of the nitro group to the final amine.[1]
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Visualization of Synthesis Pathway[1][2]

o-Cresol
(2-Methylphenol)

NaOH / Reflux
(Williamson Ether)

2-Chloropropanoic
Acid

3-Nitroaniline

SOCl2 or HATU
(Amide Coupling)

Intermediate A:
2-(2-methylphenoxy)

propanoic acid

Intermediate B:
N-(3-nitrophenyl)-2-

(2-methylphenoxy)propanamide

H2, Pd/C
(Hydrogenation)

Target:
N-(3-Aminophenyl)-2-

(2-methylphenoxy)propanamide

Yield ~85%

Yield ~90% Yield ~95%

Click to download full resolution via product page

Caption: Three-step convergent synthesis strategy utilizing a nitro-precursor to ensure

regioselectivity and high purity.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-methylphenoxy)propanoic acid[1]

Reagents: o-Cresol (1.0 eq), 2-Chloropropanoic acid (1.1 eq), NaOH (2.2 eq),

Water/Ethanol.[1]

Procedure:

Dissolve o-cresol in aqueous NaOH (15%).[1]

Add 2-chloropropanoic acid dropwise at 0°C.

Reflux for 4 hours.

Acidify with HCl to pH 2.[1] The product precipitates as a white solid.[1]

Recrystallize from hexane/ethyl acetate.[1]

Step 2: Amide Coupling (Formation of Nitro-Intermediate)[1]
Reagents: Intermediate from Step 1 (1.0 eq), 3-Nitroaniline (1.0 eq), HATU (1.1 eq), DIPEA

(2.0 eq), DMF (anhydrous).[1]
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Procedure:

Dissolve the acid in DMF under nitrogen.[1]

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

Add 3-Nitroaniline.[1] Stir at room temperature for 12 hours.

Quench with water; extract with Ethyl Acetate.[1]

Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

Step 3: Nitro Reduction (Final Product Generation)[1]
Reagents: Nitro-amide intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

Procedure:

Dissolve the nitro-amide in methanol.[1]

Add Pd/C catalyst carefully (under inert atmosphere).[1]

Purge with hydrogen gas and stir under H₂ atmosphere (1 atm) for 4-6 hours.

Filter through a Celite pad to remove catalyst.[1]

Evaporate solvent to yield the target amine: N-(3-Aminophenyl)-2-(2-
methylphenoxy)propanamide.[1]

Part 4: Applications in Drug Discovery[1][2]
This molecule serves as a versatile Building Block in medicinal chemistry, particularly for:

Kinase Inhibitors: The 3-aminophenyl moiety allows for further functionalization (e.g., urea

formation) to target the ATP-binding pocket of kinases like p38 MAPK or B-Raf.[1]

Voltage-Gated Sodium Channel Blockers: The structural homology to Mexiletine (aryloxy-

alkyl-amine) suggests potential activity in modulating NaV1.7 or NaV1.8 channels for pain
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management.[1] The amide linker adds rigidity compared to the ether linkage in Mexiletine.

[1]

PROTAC Linkers: The aniline handle provides an attachment point for E3 ligase ligands in

the design of Proteolysis Targeting Chimeras (PROTACs).[1]

Structural Homology Comparison

Target Molecule:
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Mexiletine (Antiarrhythmic):
1-(2,6-dimethylphenoxy)propan-2-amine

(Ether Linkage)

Phenoxy-alkyl
Scaffold Similarity

Prilocaine (Anesthetic):
N-(2-methylphenyl)-2-(propylamino)propanamide

(Reverse Amide)

Amide-Aniline
Structural Motif

Click to download full resolution via product page

Caption: Structural relationship between the target molecule and established pharmaceutical

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminophenyl-2-2-methylphenoxy-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1318073?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/enamine/ena189566681
http://www.bio-fount.com/cn/goods2/397818_5.html
http://www.bio-fount.com/cn/goods2/397818_5.html
https://www.benchchem.com/product/b1318073#iupac-name-and-synonyms-for-n-3-aminophenyl-2-2-methylphenoxy-propanamide
https://www.benchchem.com/product/b1318073#iupac-name-and-synonyms-for-n-3-aminophenyl-2-2-methylphenoxy-propanamide
https://www.benchchem.com/product/b1318073#iupac-name-and-synonyms-for-n-3-aminophenyl-2-2-methylphenoxy-propanamide
https://www.benchchem.com/product/b1318073#iupac-name-and-synonyms-for-n-3-aminophenyl-2-2-methylphenoxy-propanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1318073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

